molecular formula C12H21NO4 B1270458 (R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid CAS No. 912940-89-7

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid

Cat. No.: B1270458
CAS No.: 912940-89-7
M. Wt: 243.3 g/mol
InChI Key: QZYGREZDLJVVSV-SECBINFHSA-N
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Description

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of ®-3-piperidinol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)pyrrolidine-3-carboxylic acid
  • 1-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methyl)piperidine-4-carboxylic acid

Uniqueness

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the Boc-protected piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGREZDLJVVSV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363610
Record name [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912940-89-7
Record name [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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